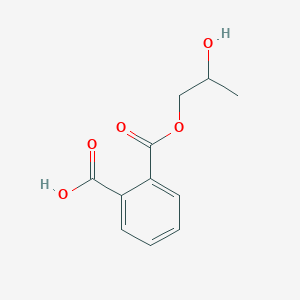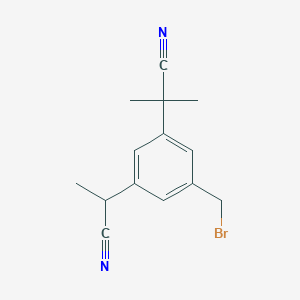
4'''-O-Chloroacetyl-tylosin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4’‘’-O-Chloroacetyl-tylosin is a derivative of tylosin, a macrolide antibiotic. This compound is primarily used as an intermediate in the synthesis of other tylosin derivatives, such as Tylosin 3-Acetate. It is known for its role in microbial transformation processes and has applications in various scientific fields.
Vorbereitungsmethoden
The preparation of 4’‘’-O-Chloroacetyl-tylosin involves several synthetic routes and reaction conditions. One common method includes the chlorination and esterification of diketene to produce a 4-chloracetyl ethyl acetate coarse product, which is then rectified to obtain the finished product . Industrial production methods often involve microbial transformation processes, where the compound is synthesized as an intermediate in the production of other tylosin derivatives.
Analyse Chemischer Reaktionen
4’‘’-O-Chloroacetyl-tylosin undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloroacetyl group.
Oxidation and Reduction: These reactions can modify the functional groups present in the compound, leading to the formation of different derivatives.
Hydrolysis: The chloroacetyl group can be hydrolyzed under acidic or basic conditions to yield corresponding acids or alcohols.
Common reagents and conditions used in these reactions include strong acids or bases for hydrolysis, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4’‘’-O-Chloroacetyl-tylosin has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of other tylosin derivatives, which are important in various chemical processes.
Biology: The compound is involved in microbial transformation processes, making it valuable in studies related to microbial metabolism and antibiotic production.
Industry: The compound is used in the industrial production of tylosin derivatives, which are important in veterinary medicine and animal husbandry.
Wirkmechanismus
The mechanism of action of 4’‘’-O-Chloroacetyl-tylosin is similar to that of tylosin. It exerts its effects by inhibiting protein synthesis in susceptible bacteria. This is achieved through binding to the 50S subunit of the bacterial ribosome, preventing the elongation of the peptide chain . The molecular targets and pathways involved include the ribosomal RNA and associated proteins, which are essential for bacterial growth and replication .
Vergleich Mit ähnlichen Verbindungen
4’‘’-O-Chloroacetyl-tylosin can be compared with other similar compounds, such as:
Tylosin: The parent compound, which is a macrolide antibiotic used in veterinary medicine.
Tylosin 3-Acetate: A derivative of tylosin produced using 4’‘’-O-Chloroacetyl-tylosin as an intermediate.
Tylvalosin: Another macrolide antibiotic with a similar structure and antimicrobial spectrum.
The uniqueness of 4’‘’-O-Chloroacetyl-tylosin lies in its specific chemical modifications, which allow it to be used as an intermediate in the synthesis of other tylosin derivatives. This makes it valuable in various scientific and industrial applications.
Eigenschaften
Molekularformel |
C48H78ClNO18 |
|---|---|
Molekulargewicht |
992.6 g/mol |
IUPAC-Name |
[(2S,3S,4R,6S)-6-[(2R,3S,4R,5R,6R)-4-(dimethylamino)-6-[[(4R,5S,6S,7R,9R,11E,13E,16R)-16-ethyl-4-hydroxy-15-[[(2R,3R,4R,5R,6R)-5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl]oxymethyl]-5,9,13-trimethyl-2,10-dioxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-6-yl]oxy]-5-hydroxy-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] 2-chloroacetate |
InChI |
InChI=1S/C48H78ClNO18/c1-13-34-31(23-61-47-44(60-12)43(59-11)39(56)27(5)63-47)18-24(2)14-15-32(52)25(3)19-30(16-17-51)41(26(4)33(53)20-35(54)65-34)68-46-40(57)38(50(9)10)42(28(6)64-46)67-37-21-48(8,58)45(29(7)62-37)66-36(55)22-49/h14-15,17-18,25-31,33-34,37-47,53,56-58H,13,16,19-23H2,1-12H3/b15-14+,24-18+/t25-,26+,27-,28-,29+,30+,31?,33-,34-,37+,38-,39-,40-,41-,42-,43-,44-,45+,46+,47-,48-/m1/s1 |
InChI-Schlüssel |
AYWZZKIBJARUPH-XRYZHOLLSA-N |
Isomerische SMILES |
CC[C@@H]1C(/C=C(/C=C/C(=O)[C@@H](C[C@@H]([C@@H]([C@H]([C@@H](CC(=O)O1)O)C)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C)O[C@H]3C[C@@]([C@H]([C@@H](O3)C)OC(=O)CCl)(C)O)N(C)C)O)CC=O)C)\C)CO[C@H]4[C@@H]([C@@H]([C@@H]([C@H](O4)C)O)OC)OC |
Kanonische SMILES |
CCC1C(C=C(C=CC(=O)C(CC(C(C(C(CC(=O)O1)O)C)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)OC(=O)CCl)(C)O)N(C)C)O)CC=O)C)C)COC4C(C(C(C(O4)C)O)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




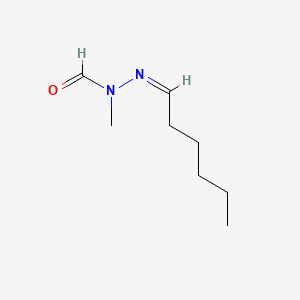

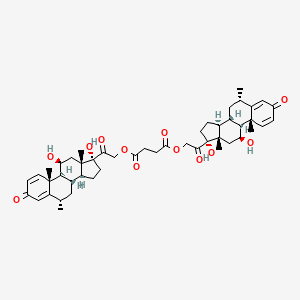
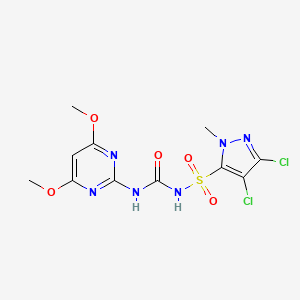
![N-[3-[Acetyl[4-(3-pyridinyl)-2-pyrimidinyl]amino]-4-methylphenyl]-4-[(4-methyl-1-piperazinyl)methyl]benzamide](/img/structure/B13840349.png)
![copper;benzylsulfanyl-[(Z)-1-pyridin-2-ylethylidenehydrazinylidene]-sulfidoazanium;chloride](/img/structure/B13840354.png)

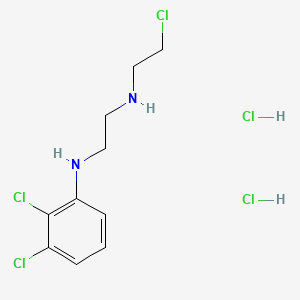
![4-(3,3'-dioxo-3H,3'H-spiro[furan-2,1'-isobenzofuran]-4-yl)benzonitrile](/img/structure/B13840362.png)
